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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C
virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-
dependent RNA polymerase, an enzyme essential for viral replication. To ensure the quality,
safety, and efficacy of pharmaceutical products, it is crucial to assess the stability of the active
pharmaceutical ingredient (API) under various environmental conditions. Stability-indicating
assay methods are essential to separate and quantify the active ingredient in the presence of
its degradation products. This application note details a comprehensive protocol for the
development and validation of a stability-indicating Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for Sofosbuvir, following the International Council for
Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in developing a stability-indicating
method. It helps to identify potential degradation products and establish the degradation
pathways of the drug substance. This information is vital for ensuring the specificity of the
analytical method. Sofosbuvir was subjected to hydrolysis, oxidation, thermal, and photolytic
stress conditions to induce degradation.[2][3]

Experimental Protocols
Forced Degradation (Stress Testing) Protocol

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15566924?utm_src=pdf-interest
http://ijpbs.com/ijpbsadmin/upload/ijpbs_5b8586544493c.pdf
https://www.thepharmajournal.com/archives/2018/vol7issue5/PartJ/7-5-80-683.pdf
https://www.thepharmajournal.com/archives/2018/vol7issue5/PartJ/7-5-80-683.pdf
https://www.semanticscholar.org/paper/Forced-Degradation-Studies-of-Sofosbuvir-with-a-and-Hamdache-Grib/d7df906291a9b297ac5de6b65160e9b064b81cff
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The following protocols outline the conditions for inducing the degradation of Sofosbuvir.
o Acid Hydrolysis:
o Accurately weigh and dissolve Sofosbuvir in 0.1 N Hydrochloric acid (HCI).
o Reflux the solution at a temperature of 70-80°C for a period of 6 to 10 hours.[4][5]
o After the specified time, cool the solution to room temperature.
o Neutralize the solution with an appropriate amount of 0.1 N Sodium hydroxide (NaOH).

o Dilute the resulting solution with the mobile phase to a final concentration suitable for
HPLC analysis (e.g., 50 pg/mL).[4]

o Alkaline Hydrolysis:

[¢]

Dissolve Sofosbuvir in 0.1 N or 0.5 N Sodium hydroxide (NaOH).

o

Reflux the solution at 60-70°C for 10 to 24 hours.[4][5]

o

After the exposure period, cool the solution.

[¢]

Neutralize with an equivalent amount of 0.1 N HCI.

[¢]

Further dilute with the mobile phase to the target concentration for analysis.[4]
e Oxidative Degradation:
o Dissolve Sofosbuvir in a solution of 3% to 30% hydrogen peroxide (H202).[4][5]
o Keep the solution at room temperature for 7 days or at 80°C for up to two days.[4][5]

o Dilute the sample with the mobile phase to the desired concentration for injection into the
HPLC system.

e Thermal Degradation:
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o Place the solid Sofosbuvir powder in a hot air oven maintained at a temperature of 50°C
for 21 days.[4]

o After the exposure period, allow the sample to cool to room temperature.

o Prepare a solution of the heat-stressed drug in the mobile phase at a suitable
concentration for analysis.

e Photolytic Degradation:

o Expose the solid drug substance to direct sunlight for 21 days or to UV light at 254 nm for
24 hours.[4][5]

o Following exposure, prepare a solution of the drug in the mobile phase for HPLC analysis.

RP-HPLC Method for Analysis

A stability-indicating RP-HPLC method was developed to separate Sofosbuvir from its
degradation products.

* Instrumentation:
o High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[2]
o Symmetry C18 column (4.6 x 250mm, 5um) or equivalent.[2]

o Chromatographic Conditions:

o Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) and Acetonitrile in a ratio of
30:70 (vIv).[2]

o Flow Rate: 1.5 mL/min.[2]
o Detection Wavelength: 260 nm.[2]
o Injection Volume: 10-20 pL.[3][4]

o Column Temperature: Ambient.
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e Preparation of Solutions:

o Standard Solution: Prepare a stock solution of Sofosbuvir in the mobile phase at a
concentration of 1000 pg/mL. Further dilute to obtain a working standard solution of a
suitable concentration (e.g., 100-500 pug/mL).[2]

o Sample Solution: After subjecting Sofosbuvir to the various stress conditions as described
above, dilute the resulting solutions with the mobile phase to fall within the linear range of
the method.

Data Presentation

The results of the forced degradation studies are summarized in the tables below.

Table 1. Summary of Forced Degradation Studies of Sofosbuvir

Stress Reagent/Condi . .
. . Duration Temperature % Degradation

Condition tion
Acid Hydrolysis 0.1 N HCI 6 hours 70°C 23%l[4]
Acid Hydrolysis 1 N HCI 10 hours 80°C 8.66%[5]
Alkaline

) 0.1 N NaOH 10 hours 70°C 50%][4]
Hydrolysis
Alkaline

_ 0.5 N NaOH 24 hours 60°C 45.97%][5]
Hydrolysis
Oxidative o

) 3% H202 7 days Room Temp Significant[4]
Degradation
Oxidative

_ 30% H20:2 2 days 80°C 0.79%][5]
Degradation
Thermal ) No

) Solid Drug 21 days 50°C ]
Degradation degradation[4]
Photolytic ) ) No

) Solid Drug 21 days Sunlight ]
Degradation degradation[4]
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Table 2: Chromatographic Data

Analyte Retention Time (min)
Sofosbuvir ~2.37[2]

Degradation Product | (Acidic/Alkaline) ~4.2[4]

Degradation Product Il (Alkaline) ~3.6[4]

Degradation Product Il (Oxidative) ~3.2[4]

Mandatory Visualization
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Caption: Workflow for the development of a stability-indicating assay.
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Caption: Forced degradation pathways of Sofosbuvir.

Method Validation Summary

The developed RP-HPLC method was validated according to ICH Q2(R1) guidelines to ensure
its suitability for the intended purpose.

o Specificity: The method demonstrated good specificity, with the Sofosbuvir peak being well-
resolved from the peaks of the degradation products generated during the forced
degradation studies.

 Linearity: A linear relationship was observed between the peak area and the concentration of
Sofosbuvir over a range of 100 to 500 pug/mL.[2] The correlation coefficient (r2) was found to
be greater than 0.999.[2]

e Accuracy: The accuracy of the method was confirmed by recovery studies, with mean
recovery values typically between 98% and 102%.[2]

» Precision: The method was found to be precise, with the relative standard deviation (RSD)
for repeated measurements being less than 2%.[6]
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 Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Sofosbuvir
were determined to be approximately 0.23 pg/mL and 2.48 pg/mL, respectively, indicating
good sensitivity of the method.[6]

e Robustness: The method's robustness was evaluated by making small, deliberate variations
in the chromatographic conditions, such as the mobile phase composition and flow rate. The
results remained unaffected by these minor changes, demonstrating the method's reliability.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been
developed and validated for the determination of Sofosbuvir in the presence of its degradation
products. The forced degradation studies revealed that Sofosbuvir is susceptible to degradation
under acidic, alkaline, and oxidative conditions, while it is relatively stable to thermal and
photolytic stress.[4][5] The developed method is suitable for routine quality control analysis of
Sofosbuvir in bulk and pharmaceutical dosage forms and for stability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Development of a Stability-Indicating
Assay for Sofosbuvir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566924#development-of-a-stability-indicating-
assay-for-sofosbuvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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